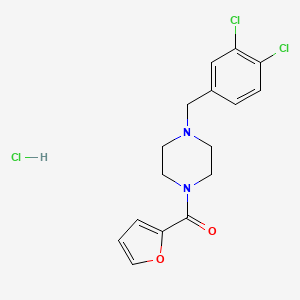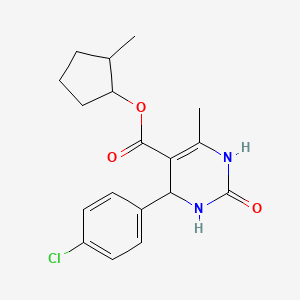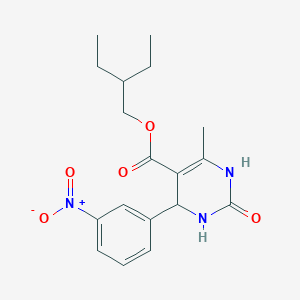![molecular formula C21H11ClI2N2 B4954643 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4954643.png)
2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. This compound is known for its unique chemical structure and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves the inhibition of DNA synthesis and cell division. This compound binds to DNA and disrupts its normal function, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole in laboratory experiments is its unique chemical structure, which allows for specific targeting of cancer cells. However, one limitation is that this compound may have off-target effects on normal cells, leading to potential toxicity.
Future Directions
There are several future directions for the research of 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole. One potential direction is the development of more specific derivatives of this compound that can target cancer cells with greater precision. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further research is needed to study the potential toxicity of this compound and its derivatives on normal cells.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves the reaction of 3-chloroaniline with iodine to form 3-chloroanilinium iodide. This intermediate is then reacted with 1,10-phenanthroline to form the final product.
Scientific Research Applications
2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole has been studied for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClI2N2/c22-12-3-1-2-11(8-12)21-25-19-17-9-13(23)4-6-15(17)16-7-5-14(24)10-18(16)20(19)26-21/h1-10H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDZJKXBCSAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClI2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4954561.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4954570.png)



![10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4954586.png)
![1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4954593.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4954597.png)
![3-[(dipropylamino)methyl]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4954600.png)
![2-phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4954608.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4954616.png)
![3-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-1-propanol](/img/structure/B4954629.png)


